(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II), AldrichCPR
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Overview
Description
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II), AldrichCPR is a complex organometallic compound. It features a ruthenium(II) center coordinated to a p-cymene ligand, a chloro ligand, and a chiral diamine ligand derived from 1,2-diphenylethanediamine with a p-toluenesulfonyl group. This compound is known for its applications in asymmetric catalysis and organic synthesis.
Preparation Methods
The synthesis of (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) typically involves the following steps:
Chemical Reactions Analysis
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) undergoes various types of reactions:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or organic peroxides.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro ligand can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Asymmetric Catalysis: It is widely used as a catalyst in asymmetric hydrogenation and transfer hydrogenation reactions, providing high enantioselectivity.
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biological Studies: The compound’s chiral nature makes it useful in studying stereoselective interactions in biological systems.
Mechanism of Action
The mechanism by which (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) exerts its effects involves coordination to substrates through its ruthenium center. The p-cymene ligand provides stability, while the chiral diamine ligand induces enantioselectivity in catalytic reactions. The molecular targets and pathways involved are primarily related to the activation of hydrogen and other small molecules .
Comparison with Similar Compounds
Similar compounds include:
®-RuCl(p-cymene)(BINAP)Cl: This compound also features a ruthenium center with a p-cymene ligand but uses a different chiral ligand (BINAP).
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II): This compound is similar in structure but has a different chiral diamine ligand.
The uniqueness of (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) lies in its specific chiral ligand, which provides distinct enantioselectivity in catalytic processes.
Properties
Molecular Formula |
C31H36ClN2O2RuS |
---|---|
Molecular Weight |
637.2 g/mol |
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;chlororuthenium;1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H22N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21,23H,22H2,1H3;4-8H,1-3H3;1H;/q;;;+1/p-1/t20-,21-;;;/m0.../s1 |
InChI Key |
NMZXBNXHMJYVNR-XCPIVNJJSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru] |
Origin of Product |
United States |
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